6-Methyltetrahydropterin Dihydrochloride: An In-Depth Technical Guide
6-Methyltetrahydropterin Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Methyltetrahydropterin dihydrochloride (B599025), a vital synthetic cofactor in neuroscience and enzymatic research. This document details its chemical and physical properties, provides methodologies for its use in key experiments, outlines a representative synthesis protocol, and describes its role in significant biological pathways.
Core Properties and Specifications
6-Methyltetrahydropterin dihydrochloride, also known as (±)-6-Methyl-5,6,7,8-tetrahydropterine dihydrochloride or 6-MPH4, is a synthetic analog of tetrahydrobiopterin (B1682763) (BH4), an essential cofactor for several aromatic amino acid hydroxylases.[1] It is widely utilized as a biochemical reagent, particularly in assays for tyrosine hydroxylase activity.[2]
Physicochemical Data
A summary of the key physicochemical properties of 6-Methyltetrahydropterin dihydrochloride is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₁N₅O·2HCl | [1] |
| Molecular Weight | 254.12 g/mol | [1] |
| CAS Number | 69113-63-9 | [1] |
| Appearance | White to off-white solid | |
| Solubility | ≥ 50 mg/mL in Water and DMSO | |
| Storage Temperature | -20°C |
Handling and Storage
Proper handling and storage are crucial to maintain the stability and activity of 6-Methyltetrahydropterin dihydrochloride.
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Storage: Store in a tightly sealed container at -20°C, protected from moisture. For long-term storage of stock solutions, -80°C for up to 6 months is recommended.[2]
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.
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Solution Preparation: For aqueous stock solutions, it is recommended to filter and sterilize through a 0.22 µm filter before use.[2] Due to its hygroscopic nature, use freshly opened solvents for preparing solutions.
Role in Biological Pathways
6-Methyltetrahydropterin serves as a cofactor for enzymes involved in critical biological processes, most notably in the synthesis of neurotransmitters and nitric oxide.
Tyrosine Hydroxylase and Catecholamine Synthesis
Tyrosine hydroxylase (TH) is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. This enzyme requires a tetrahydropterin (B86495) cofactor, such as 6-Methyltetrahydropterin, for its catalytic activity. The pterin (B48896) cofactor facilitates the hydroxylation of L-tyrosine to L-DOPA.
Nitric Oxide Synthase and Nitric Oxide Production
Nitric oxide synthase (NOS) enzymes catalyze the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems. All NOS isoforms require a tetrahydropterin cofactor for their activity. In the absence of this cofactor, NOS can become "uncoupled," leading to the production of superoxide (B77818) instead of NO. 6-Methyltetrahydropterin can substitute for the natural cofactor, tetrahydrobiopterin, in this process.
Experimental Protocols
6-Methyltetrahydropterin dihydrochloride is a key reagent in various enzymatic assays. Below are detailed protocols for its application.
Tyrosine Hydroxylase Activity Assay (HPLC-Based)
This protocol is adapted from methodologies utilizing HPLC with electrochemical detection for the quantification of L-DOPA produced by tyrosine hydroxylase.
Materials:
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6-Methyltetrahydropterin dihydrochloride
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L-Tyrosine
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Catalase
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Iron(II) sulfate (B86663) (FeSO₄)
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HEPES buffer (pH 7.0)
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Perchloric acid (0.1 M)
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Enzyme preparation (e.g., tissue homogenate or purified tyrosine hydroxylase)
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HPLC system with an electrochemical detector
Procedure:
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Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:
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100 mM HEPES buffer (pH 7.0)
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1 mM L-Tyrosine
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1 mM 6-Methyltetrahydropterin dihydrochloride
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1000 units/mL Catalase
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100 µM FeSO₄
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Enzyme Addition: Add the enzyme preparation to the reaction mixture to a final volume of 100 µL.
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Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
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Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of 0.1 M perchloric acid.
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Sample Preparation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
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HPLC Analysis: Filter the supernatant and inject a suitable volume into the HPLC system for the quantification of L-DOPA.
Real-Time Colorimetric Tyrosine Hydroxylase Activity Assay
This protocol provides a high-throughput method for measuring tyrosine hydroxylase activity in a 96-well plate format.
Materials:
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6-Methyltetrahydropterin dihydrochloride
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L-Tyrosine
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Iron(II) sulfate (FeSO₄)
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HEPES buffer (pH 7.0)
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Sodium periodate (B1199274) (NaIO₄)
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Enzyme preparation (recombinant human tyrosine hydroxylase)
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96-well microplate
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Plate reader capable of measuring absorbance at 475 nm
Procedure:
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Prepare Mixture A: On ice, pre-mix the tyrosine hydroxylase enzyme, 0.25 mM 6-Methyltetrahydropterin dihydrochloride, and 2.5 µM FeSO₄. Incubate for 5-10 minutes to allow for binding.
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Prepare Mixture B: Prepare a solution containing 10 mM HEPES, 50 µM L-Tyrosine, and 100 µM sodium periodate.
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Assay Initiation: In a 96-well plate, combine Mixture A and Mixture B in a 1:1 ratio.
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Real-Time Monitoring: Immediately place the plate in a plate reader and monitor the increase in absorbance at 475 nm over 30 minutes. The absorbance change corresponds to the formation of dopachrome (B613829) from the oxidation of L-DOPA.
Representative Synthesis Protocol
The following is a representative, multi-step synthesis protocol for 6-Methyltetrahydropterin dihydrochloride, based on established pteridine (B1203161) chemistry.
Step 1: Synthesis of 6-Methyl-7,8-dihydropterin
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Dissolve 2,5,6-Triamino-4(3H)-pyrimidinone sulfate in water.
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Adjust the pH to approximately 4.0 with a suitable base (e.g., sodium acetate).
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Add an aqueous solution of methylglyoxal dropwise to the pyrimidine (B1678525) solution with stirring at room temperature.
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Allow the reaction to proceed for several hours until the formation of a yellow precipitate is complete.
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Collect the precipitate by filtration, wash with water and ethanol (B145695), and dry under vacuum to yield 6-Methyl-7,8-dihydropterin.
Step 2: Reduction to 6-Methyltetrahydropterin
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Suspend 6-Methyl-7,8-dihydropterin in glacial acetic acid.
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Add a catalytic amount of platinum(IV) oxide (PtO₂).
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Hydrogenate the suspension under a hydrogen atmosphere (e.g., using a Parr hydrogenator) at room temperature and elevated pressure until the starting material is consumed.
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Filter the reaction mixture to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain crude 6-Methyltetrahydropterin.
Step 3: Formation of the Dihydrochloride Salt
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Dissolve the crude 6-Methyltetrahydropterin in anhydrous ethanol.
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Cool the solution in an ice bath.
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Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in ethanol until precipitation is complete.
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Collect the white precipitate of 6-Methyltetrahydropterin dihydrochloride by filtration.
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Wash the product with cold anhydrous ethanol and dry under vacuum.
Quantitative Data
The following table summarizes kinetic data for the interaction of 6-Methyltetrahydropterin with human tyrosine hydroxylase isoform 1 (hTH1).
| Parameter | Value | Conditions | Reference |
| Km | 62.7 ± 5.7 µM | With hTH1 | |
| Hill Coefficient (h) | 0.9 ± 0.1 | With hTH1 |
The oxidation of 6-Methyltetrahydropterin by tyrosine hydroxylase has also been characterized.
| Reaction | Rate Constant | Conditions |
| Consumption of 6-Methyltetrahydropterin | 0.070 ± 0.01 s⁻¹ | 37 µM 6-MPH₄, with tyrosine hydroxylase |
| Formation of quinonoid 6-methyldihydropterin | 0.064 ± 0.008 s⁻¹ | 37 µM 6-MPH₄, with tyrosine hydroxylase |
This guide provides a foundational understanding of 6-Methyltetrahydropterin dihydrochloride for its effective application in research and development. For specific applications, further optimization of the provided protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling this or any chemical reagent.
